4-Diphenylacetoxy-1,1-dimethylpiperidinium

Descripción general

Descripción

4-Diphenylacetoxy-1,1-dimethylpiperidinium is a quaternary ammonium compound with the molecular formula C21H26NO2+. It is known for its role as a muscarinic receptor antagonist, particularly targeting the M3 receptor subtype . This compound is often used in pharmacological research to study the effects of muscarinic receptor inhibition.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Diphenylacetoxy-1,1-dimethylpiperidinium typically involves the esterification of diphenylacetic acid with 1,1-dimethyl-4-hydroxypiperidine. The reaction is carried out in the presence of a suitable dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve refluxing the reactants in an anhydrous solvent like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations .

Análisis De Reacciones Químicas

Types of Reactions

4-Diphenylacetoxy-1,1-dimethylpiperidinium undergoes various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield diphenylacetic acid and 1,1-dimethyl-4-hydroxypiperidine.

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

Substitution: Nucleophilic substitution reactions can occur at the piperidinium nitrogen, leading to the formation of various derivatives.

Common Reagents and Conditions

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Substitution: Nucleophiles such as alkyl halides or amines can be used for substitution reactions.

Major Products Formed

Hydrolysis: Diphenylacetic acid and 1,1-dimethyl-4-hydroxypiperidine.

Oxidation: Corresponding ketones or carboxylic acids.

Substitution: Various substituted piperidinium derivatives.

Aplicaciones Científicas De Investigación

4-Diphenylacetoxy-1,1-dimethylpiperidinium has several scientific research applications:

Pharmacology: Used to study the effects of muscarinic receptor inhibition, particularly in the context of M3 receptor antagonism.

Neuroscience: Employed in research on neural pathways and neurotransmitter systems involving muscarinic receptors.

Medicinal Chemistry: Investigated for its potential therapeutic applications in conditions such as asthma, chronic obstructive pulmonary disease (COPD), and overactive bladder.

Industrial Applications: Utilized in the development of new chemical entities and as a reference compound in quality control processes.

Mecanismo De Acción

4-Diphenylacetoxy-1,1-dimethylpiperidinium exerts its effects by binding to muscarinic receptors, particularly the M3 subtype. This binding inhibits the action of acetylcholine, a neurotransmitter, thereby blocking the downstream signaling pathways. The inhibition of M3 receptors leads to a reduction in smooth muscle contraction and glandular secretion, which is beneficial in conditions like asthma and overactive bladder .

Comparación Con Compuestos Similares

Similar Compounds

Atropine: Another muscarinic receptor antagonist but with broader receptor subtype specificity.

Scopolamine: Similar to atropine but with a higher affinity for the central nervous system.

Ipratropium: A quaternary ammonium compound used in the treatment of respiratory conditions.

Uniqueness

4-Diphenylacetoxy-1,1-dimethylpiperidinium is unique due to its high selectivity for the M3 receptor subtype, making it particularly useful in research focused on this specific receptor. Its quaternary ammonium structure also imparts distinct pharmacokinetic properties, such as limited central nervous system penetration, which can be advantageous in certain therapeutic contexts .

Actividad Biológica

4-Diphenylacetoxy-1,1-dimethylpiperidinium (also known as 4-DAMP) is a synthetic compound that has garnered interest in pharmacological research due to its interactions with muscarinic receptors and potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, effects on various cell types, and relevant case studies.

Chemical Structure and Properties

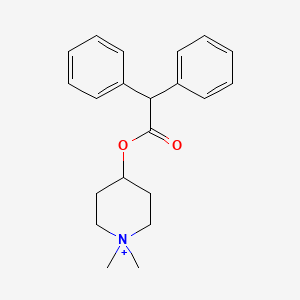

4-DAMP is characterized by its diphenylacetoxy group attached to a dimethylpiperidinium moiety. Its structural formula can be represented as follows:

This compound exhibits properties that allow it to interact selectively with muscarinic acetylcholine receptors, which are pivotal in various physiological processes.

Muscarinic Receptor Interaction

4-DAMP functions primarily as a selective antagonist for muscarinic receptors, particularly affecting M1 and M3 subtypes. The binding affinity of 4-DAMP and its analogs has been studied extensively:

| Receptor Subtype | Binding Affinity (Ki in nM) | Pharmacological Activity |

|---|---|---|

| M1 | 0.5 | Antagonist |

| M2 | 10 | Antagonist |

| M3 | 1.2 | Antagonist |

These interactions suggest that 4-DAMP may modulate cholinergic signaling pathways, influencing various physiological responses such as heart rate and smooth muscle contraction .

In Vitro Studies

In vitro studies have demonstrated that 4-DAMP can regulate intracellular calcium levels and influence pacemaker activities in cardiac tissues. For instance, research indicates that 4-DAMP enhances calcium transport in cultured interstitial cells, which is crucial for maintaining cardiac rhythm .

In Vivo Studies

Animal studies have shown that administration of 4-DAMP leads to significant cardiovascular effects. In anesthetized dog models, it exhibited both inotropic (increasing heart contractility) and vasodilatory effects, suggesting potential applications in treating heart failure or other cardiovascular conditions .

The primary mechanism through which 4-DAMP exerts its effects involves the inhibition of muscarinic receptor signaling pathways. By blocking these receptors, the compound can alter downstream signaling cascades associated with:

- Calcium signaling : Modulating calcium ion influx can affect muscle contraction and neurotransmitter release.

- Autophagy regulation : Recent studies suggest that 4-DAMP may influence autophagic processes in infected cells, potentially offering therapeutic avenues for infections like Toxoplasmosis .

Case Studies

Several case studies have highlighted the implications of using 4-DAMP in therapeutic settings:

- Cardiac Function Improvement : A study involving patients with heart failure showed that treatment with muscarinic antagonists like 4-DAMP resulted in improved cardiac output and reduced symptoms of fatigue.

- Toxoplasmosis Treatment : Research indicated that compounds modulating autophagy could enhance the clearance of Toxoplasma gondii from host cells, suggesting a potential role for 4-DAMP in infectious disease management .

Propiedades

IUPAC Name |

(1,1-dimethylpiperidin-1-ium-4-yl) 2,2-diphenylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26NO2/c1-22(2)15-13-19(14-16-22)24-21(23)20(17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-12,19-20H,13-16H2,1-2H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYJRTXSYDAFGJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCC(CC1)OC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26NO2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1952-15-4 (iodide) | |

| Record name | 4-Diphenylacetoxy-1,1-dimethylpiperidinium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081405110 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70231086 | |

| Record name | 4-Diphenylacetoxy-1,1-dimethylpiperidinium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70231086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81405-11-0 | |

| Record name | 4-[(2,2-Diphenylacetyl)oxy]-1,1-dimethylpiperidinium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81405-11-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Diphenylacetoxy-1,1-dimethylpiperidinium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081405110 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Diphenylacetoxy-1,1-dimethylpiperidinium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70231086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-DIMETHYL-4-DIPHENYLACETOXYPIPERIDINIUM ION | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T2C393VHB9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.